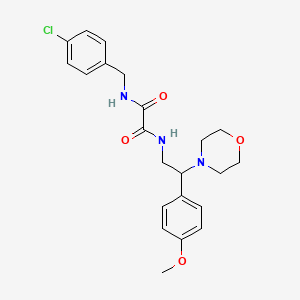

N1-(4-chlorobenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

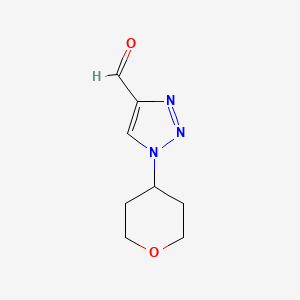

The compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a methoxyphenyl group, and a morpholinoethyl group. These groups are linked together by an oxalamide moiety .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors. For instance, 4-chlorobenzyl and 4-methoxyphenyl groups could potentially be derived from 4-chlorophenyl isocyanate and 4-methoxyphenylboronic acid , respectively. The exact synthetic route would depend on various factors, including the desired yield, cost-effectiveness, and safety considerations.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the chlorobenzyl group might undergo nucleophilic substitution reactions, while the oxalamide moiety could potentially participate in condensation reactions .Applications De Recherche Scientifique

Antiviral Activity

The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid. Notably, it yields 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. Among these, compounds 7b and 7i have demonstrated anti-tobacco mosaic virus (TMV) activity . This antiviral potential makes it a promising candidate for further investigation in virology research.

Medicinal Chemistry

The compound’s structural features suggest potential applications in medicinal chemistry. Specifically, derivatives of N1-(4-chlorobenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide have been evaluated for their antiproliferative effects against various human cell lines. These findings hint at its relevance in cancer research.

Antibacterial and Antifungal Properties

Sulfonamide derivatives, including this compound, have been associated with antibacterial and antifungal activities. While the specific effects of this compound need further exploration, its structural motifs align with other bioactive sulfonamides .

Agricultural Applications

Historically, sulfonamide derivatives have been investigated for their herbicidal properties. Although direct evidence for this compound’s herbicidal effects is lacking, its structural similarity to other bioactive molecules warrants consideration for potential agricultural applications .

Anticonvulsant Research

Certain 1,3,4-thiadiazoles exhibit anticonvulsant properties. While this compound has not been directly studied in this context, its thiadiazole moiety suggests it could be relevant for neurological research .

Mécanisme D'action

Target of Action

It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function and leading to changes at the cellular level .

Mode of Action

It’s known that similar compounds can react via an sn1 or sn2 pathway . These reactions involve the transfer of a group from one molecule to another, which can lead to changes in the structure and function of the target molecule .

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, leading to changes in cellular function .

Pharmacokinetics

Similar compounds are often absorbed into the body, distributed to various tissues, metabolized by enzymes, and then excreted . These properties can have a significant impact on the bioavailability of the compound, affecting how much of the compound reaches its target and how long it stays in the body .

Result of Action

It’s known that similar compounds can lead to changes in cellular function, potentially affecting various biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized by the body . .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire risk. It could also be harmful or toxic if ingested, inhaled, or comes into contact with skin .

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O4/c1-29-19-8-4-17(5-9-19)20(26-10-12-30-13-11-26)15-25-22(28)21(27)24-14-16-2-6-18(23)7-3-16/h2-9,20H,10-15H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYKXUWONFEVNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414612.png)

![ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2414614.png)

![2-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2414617.png)

![2,4-dimethyl-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2414620.png)

![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide](/img/structure/B2414627.png)

![5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine](/img/structure/B2414628.png)

![[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride](/img/structure/B2414629.png)

![3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B2414633.png)